Methylene‑Bridge vs. Direct N‑Linkage: Impact on Calculated Physicochemical Properties
The methylene‑bridged scaffold (target compound) exhibits lower lipophilicity (XLogP3‑AA = −0.3) [1] compared with its direct N‑linked congener 4‑(4H‑1,2,4‑triazol‑4‑yl)piperidine (XLogP3‑AA = −0.1) [2]. The reduced clogP of the target compound correlates with improved aqueous solubility and potentially lower hERG liability in lead series, a critical differentiator for central‑nervous‑system and antimicrobial programmes [3].
| Evidence Dimension | Predicted partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | −0.3 |
| Comparator Or Baseline | 4‑(4H‑1,2,4‑Triazol‑4‑yl)piperidine (CAS 690261‑92‑8): XLogP3‑AA = −0.1 |
| Quantified Difference | ΔXLogP = −0.2 log units (more hydrophilic) |
| Conditions | Computed by PubChem XLogP3 3.0 (2021.05.07 release) |
Why This Matters
Lower clogP can translate into superior solubility and a reduced risk of promiscuous off‑target binding, directly impacting hit‑to‑lead progression decisions.
- [1] PubChem. (2025). Compound Summary for CID 58408429, 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine. Computed XLogP3‑AA value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/58408429 View Source
- [2] PubChem. (2025). Compound Summary for CID 45088326, 4-(4H-1,2,4-Triazol-4-yl)piperidine. Computed XLogP3‑AA value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45088326 View Source
- [3] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235‑248. DOI: 10.1517/17460441003605098 View Source
